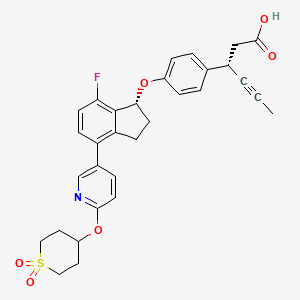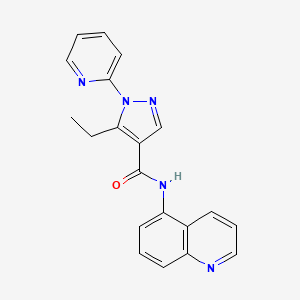
Di((E)-undec-2-en-1-yl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound that features both an unsaturated hydrocarbon chain and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. One common method includes the reaction of 8-bromooctanoic acid with methanol in the presence of sulfuric acid to produce methyl 8-bromooctanoate. This intermediate is then reacted with benzyl amine to form dimethyl 8,8’-(benzanediyl)dioctanoate. Subsequent hydrogenation and protection steps lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: The unsaturated hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated derivatives, and substituted amines.
Applications De Recherche Scientifique
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di((Z)-non-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Poly [2-(dimethylamino)ethyl methacrylate]
Uniqueness
Di((E)-undec-2-en-1-yl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its specific structural features, such as the (E)-configuration of the undec-2-en-1-yl group, which imparts distinct chemical and physical properties compared to its (Z)-isomer and other similar compounds .
Propriétés
Formule moléculaire |
C42H80N2O4 |
|---|---|
Poids moléculaire |
677.1 g/mol |
Nom IUPAC |
[(E)-undec-2-enyl] 8-[2-(dimethylamino)ethyl-[8-oxo-8-[(E)-undec-2-enoxy]octyl]amino]octanoate |
InChI |
InChI=1S/C42H80N2O4/c1-5-7-9-11-13-15-17-25-31-39-47-41(45)33-27-21-19-23-29-35-44(38-37-43(3)4)36-30-24-20-22-28-34-42(46)48-40-32-26-18-16-14-12-10-8-6-2/h25-26,31-32H,5-24,27-30,33-40H2,1-4H3/b31-25+,32-26+ |
Clé InChI |
SRQMZSCDGDLQTJ-YESHOFFLSA-N |
SMILES isomérique |
CCCCCCCC/C=C/COC(=O)CCCCCCCN(CCN(C)C)CCCCCCCC(=O)OC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)


![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)

![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)

![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
